CHAPS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

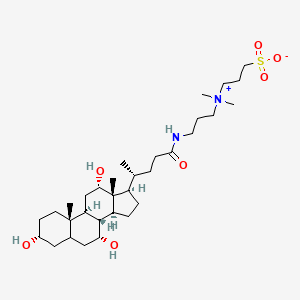

3-[dimethyl-[3-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21-,22?,23-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCMPZBLKLEWAF-RFCNGIAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Critical Micelle Concentration of CHAPS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the zwitterionic detergent CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate). This compound is a crucial tool in various laboratory applications, including protein solubilization, particularly for membrane proteins, and in techniques like isoelectric focusing and co-immunoprecipitation. A thorough understanding of its CMC is paramount for the effective design and execution of these experiments.

Physicochemical Properties of this compound

This compound is a non-denaturing detergent that combines the structural features of bile salts and sulfobetaines. This unique structure allows it to effectively disrupt lipid-lipid and lipid-protein interactions while generally preserving protein structure and function.

| Property | Value | Source |

| Critical Micelle Concentration (CMC) | 6-10 mM | --INVALID-LINK--, --INVALID-LINK-- |

| Aggregation Number | Approximately 10 | --INVALID-LINK--, --INVALID-LINK-- |

| Micellar Molecular Weight | Approximately 6,150 Da | --INVALID-LINK-- |

| Molecular Weight | 614.88 g/mol | --- |

Factors Influencing the Critical Micelle Concentration of this compound

The CMC of this compound is not a fixed value but is influenced by environmental factors such as temperature, pH, and the presence of salts. Understanding these influences is critical for optimizing experimental conditions.

| Condition | Effect on CMC |

| Temperature | The effect of temperature on the CMC of this compound is complex. Generally, for many non-ionic and zwitterionic detergents, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. |

| pH | As a zwitterionic detergent, this compound has both a positive and a negative charge in its headgroup. This makes its CMC relatively insensitive to pH changes within a typical physiological range. |

| Salt Concentration | The addition of salt can decrease the CMC of zwitterionic detergents like this compound. The ions in the salt solution can shield the charges on the detergent headgroups, reducing electrostatic repulsion and promoting micelle formation at lower concentrations. |

Experimental Protocols for Determining the CMC of this compound

Accurate determination of the CMC is essential for many applications. Below are detailed methodologies for two common techniques.

Surface Tensiometry (Du Noüy Ring Method)

This method measures the surface tension of a solution, which decreases as the concentration of a surfactant increases. Once micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.[1]

Materials:

-

High-purity this compound

-

High-purity water (e.g., Milli-Q)

-

Appropriate buffer solution

-

Glassware

Procedure:

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Solution Preparation: Prepare a stock solution of this compound at a concentration significantly above the expected CMC (e.g., 50 mM) in the desired buffer. Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC (e.g., from 0.1 mM to 20 mM).

-

Measurement:

-

Thoroughly clean the Du Noüy ring, typically by flaming it to red heat to remove any organic contaminants.

-

Measure the surface tension of the pure buffer solution first as a baseline.

-

Proceed to measure the surface tension of each this compound dilution, starting from the lowest concentration.

-

Between each measurement, rinse the ring and the sample vessel thoroughly with high-purity water and then with the next solution to be measured.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

-

The resulting graph will show two distinct linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing this compound concentration. The second region, above the CMC, will be nearly horizontal, showing little change in surface tension.

-

The CMC is determined from the intersection of the two best-fit lines drawn through these regions.

-

Fluorescence Spectroscopy using a Pyrene Probe

This sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene has a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.[3][4]

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Pyrene stock solution (e.g., 0.2 mM in ethanol)[5]

-

High-purity this compound

-

High-purity water or appropriate buffer

-

Glassware

Procedure:

-

Solution Preparation:

-

Prepare a series of this compound solutions in the desired buffer, with concentrations spanning the expected CMC range.

-

To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the low micromolar range (e.g., 1-2 µM). Ensure the final concentration of the solvent from the pyrene stock (e.g., ethanol) is negligible and does not affect micellization.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 334 nm.[5]

-

Record the emission spectrum for each sample, typically from 350 nm to 450 nm.[5]

-

The pyrene emission spectrum will show several vibronic bands. The intensities of the first (I1, around 372 nm) and third (I3, around 383 nm) vibronic peaks are of interest.[5]

-

-

Data Analysis:

-

For each this compound concentration, calculate the ratio of the fluorescence intensities of the third and first peaks (I3/I1).

-

Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

-

The plot will typically show a sigmoidal curve. In the pre-micellar region, the I3/I1 ratio will be relatively low. As micelles form and pyrene moves into the nonpolar micellar core, the I3/I1 ratio will increase. The CMC is determined from the inflection point of this sigmoidal curve, which represents the concentration at which the rate of change of the I3/I1 ratio is maximal.

-

Application of this compound in Co-Immunoprecipitation (Co-IP)

This compound is frequently used in Co-IP protocols to lyse cells and solubilize protein complexes without denaturing them, thereby preserving protein-protein interactions.

Co-Immunoprecipitation Workflow using this compound

References

- 1. Ring Tensiometer [sites.mpip-mainz.mpg.de]

- 2. researchgate.net [researchgate.net]

- 3. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. rsc.org [rsc.org]

The Role of CHAPS in Membrane Protein Solubilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to a vast array of cellular processes, acting as channels, transporters, receptors, and enzymes. Their critical roles in cell signaling, transport, and adhesion make them prime targets for drug development. However, the hydrophobic nature of these proteins, embedded within the lipid bilayer, presents a significant challenge for their extraction and purification. The choice of detergent is paramount for successfully solubilizing membrane proteins while preserving their native structure and function. This technical guide provides an in-depth exploration of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a widely used zwitterionic detergent, for the solubilization of membrane proteins.

This compound is a non-denaturing detergent that is particularly effective at breaking protein-protein interactions and solubilizing membrane proteins for downstream applications.[1] Its unique zwitterionic nature, combining a sulfobetaine headgroup with a steroid-based hydrophobic tail, confers properties of both bile salts and non-ionic detergents. This structure allows for the gentle disruption of cell membranes and the creation of mixed micelles containing lipids and proteins, thereby keeping the protein in a soluble and often active state. This guide will delve into the physicochemical properties of this compound, provide detailed experimental protocols for its use, and present quantitative data to aid researchers in optimizing their membrane protein solubilization strategies.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its effective use in the laboratory. As a zwitterionic detergent, it carries no net charge over a wide pH range, making it compatible with various downstream applications such as ion-exchange chromatography and isoelectric focusing.

| Property | Value | References |

| Full Chemical Name | 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate | |

| CAS Number | 75621-03-3 | |

| Molecular Weight | 614.88 g/mol | |

| Critical Micelle Concentration (CMC) | 6 - 10 mM | [1] |

| Aggregation Number | ~10 | |

| Micelle Molecular Weight | ~6150 Da | |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | 50 mg/mL | [1] |

The relatively high Critical Micelle Concentration (CMC) of this compound is a key advantage, as it allows for the easy removal of the detergent from the solubilized protein preparation by methods such as dialysis.[1]

Experimental Protocols

General Protocol for Cell Lysis and Membrane Protein Solubilization

This protocol provides a general workflow for the extraction of membrane proteins from cultured cells using a this compound-based lysis buffer.

Materials:

-

This compound Lysis Buffer (see recipe below)

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Protease and phosphatase inhibitor cocktails

-

Microcentrifuge

-

Sonicator (optional)

This compound Lysis Buffer Recipe (1X):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% (w/v) this compound

-

Add protease and phosphatase inhibitors fresh before use.

Procedure:

-

Grow cells to the desired confluency in a culture dish.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Remove all PBS and add an appropriate volume of ice-cold this compound Lysis Buffer to the dish. For a 10 cm dish, 1 mL of lysis buffer is typically sufficient.

-

Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis. For difficult-to-lyse cells, a brief sonication on ice can be performed.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.

-

Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new pre-chilled tube.

-

The solubilized protein extract is now ready for downstream applications such as immunoprecipitation, affinity purification, or enzymatic assays.

Detailed Protocol for Solubilization of the Serotonin 1A Receptor (a GPCR)

This protocol is adapted from a study on the efficient solubilization of the G-protein coupled serotonin 1A receptor from bovine hippocampal membranes.[2][3]

Materials:

-

Bovine hippocampal membranes

-

Solubilization Buffer (see recipe below)

-

Polyethylene glycol (PEG)

-

Microcentrifuge

Solubilization Buffer Recipe:

-

50 mM Tris-HCl, pH 7.4

-

1 M NaCl

-

5 mM this compound

Procedure:

-

Resuspend the bovine hippocampal membranes in the Solubilization Buffer at a protein concentration of 2 mg/mL.[3]

-

Incubate the suspension on ice for 30 minutes with gentle stirring.

-

Centrifuge the mixture at 100,000 x g for 1 hour at 4°C.

-

Collect the supernatant containing the solubilized receptors.

-

To remove the salt for subsequent ligand binding assays, perform a PEG precipitation. Add PEG to the supernatant to a final concentration of 15% (w/v) and incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the solubilized receptor.

-

Carefully discard the supernatant and resuspend the pellet in a suitable buffer for your downstream application. This method yields functionally active G-protein-sensitive solubilized receptors.[2]

Protocol for Reconstitution of the Nicotinic Acetylcholine Receptor (an Ion Channel)

This protocol describes the functional reconstitution of the Torpedo californica nicotinic acetylcholine receptor (AChR) into lipid vesicles following solubilization with this compound.[4]

Materials:

-

Purified AChR

-

Phospholipids (e.g., asolectin)

-

Reconstitution Buffer (see recipe below)

-

Dialysis tubing (e.g., 10 kDa MWCO)

Reconstitution Buffer Recipe:

-

10 mM MOPS, pH 7.4

-

0.5 M NaCl

-

0.1 mM EDTA

-

0.02% (w/v) NaN3

Procedure:

-

Solubilize the purified AChR in Reconstitution Buffer containing 8 mM this compound.

-

Prepare a lipid solution by sonicating phospholipids in the Reconstitution Buffer to clarity.

-

Mix the solubilized AChR with the lipid solution at a desired protein-to-lipid ratio. The optimal reconstitution is achieved at a protein concentration of 0.5 g/L in 0.5 M NaCl.[4]

-

Transfer the protein-lipid-detergent mixture to a dialysis bag.

-

Dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C for at least 48 hours, with several buffer changes. This process gradually removes the this compound, leading to the formation of proteoliposomes.

-

The resulting proteoliposomes containing the functionally reconstituted AChR can be used for ion flux assays and other functional studies.

Data Presentation

The efficiency of membrane protein solubilization can vary depending on the protein and the detergent used. The following table summarizes a comparative study on the solubilization of the serotonin 5-HT1A receptor using different detergents.

| Detergent | Class | Solubilization Efficiency of Active 5-HT1A Receptor |

| This compound | Zwitterionic | High |

| CHAPSO | Zwitterionic | High |

| n-dodecyl-β-D-maltoside | Non-ionic | Moderate |

| Triton X-100 | Non-ionic | Very Low |

| Sodium Cholate | Anionic (Bile Salt) | Low |

| Digitonin | Non-ionic (Steroid) | Low |

Data adapted from a study comparing the extraction of the serotonin 5-HT1A receptor.[5]

This data highlights that for this particular GPCR, zwitterionic detergents like this compound and CHAPSO were the most effective at extracting the receptor in an active form.[5]

Visualizations

Experimental Workflow: Co-Immunoprecipitation of a Membrane Protein Complex

The following diagram illustrates a typical workflow for co-immunoprecipitation of a membrane protein and its interacting partners, a process where the gentle solubilization properties of this compound are critical for preserving these interactions.

Logical Relationship: Membrane Protein Solubilization and Reconstitution

This diagram illustrates the fundamental principle of using a detergent like this compound to extract a membrane protein from its native lipid bilayer and subsequently reconstitute it into an artificial lipid environment for functional studies.

Signaling Pathway Initiation: GPCR Solubilization for Interaction Studies

This diagram illustrates the conceptual importance of this compound in studying G-protein coupled receptor (GPCR) signaling. By solubilizing the receptor, its interaction with downstream signaling partners like G-proteins can be investigated biochemically.

Conclusion

This compound remains a valuable and versatile tool for researchers working with membrane proteins. Its non-denaturing, zwitterionic properties make it an excellent choice for solubilizing these challenging proteins while preserving their structure and function. The relatively high CMC of this compound facilitates its removal, which is advantageous for a variety of downstream applications, including co-immunoprecipitation, enzymatic assays, and reconstitution into artificial lipid bilayers. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in membrane protein research. As with any detergent-based methodology, empirical optimization for each specific membrane protein of interest is crucial for achieving the best results. By carefully considering the principles and protocols outlined here, researchers can effectively harness the power of this compound to unlock the secrets of membrane protein function and advance the frontiers of drug discovery.

References

- 1. agscientific.com [agscientific.com]

- 2. Solubilization of high affinity G-protein-coupled serotonin1A receptors from bovine hippocampus using pre-micellar this compound at low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 4. Functional reconstitution of the nicotinic acetylcholine receptor by this compound dialysis depends on the concentrations of salt, lipid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential solubilization of lipids along with membrane proteins by different classes of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

CHAPS Buffer: A Technical Guide to its Compatibility and Application in Protein Studies

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic, non-denaturing detergent widely employed in protein research. Its unique properties make it an invaluable tool for solubilizing membrane proteins, preserving protein structure, and maintaining protein-protein interactions, which are critical for a multitude of downstream applications. This guide provides a comprehensive overview of this compound buffer, its physicochemical properties, and its compatibility with various experimental protocols in protein studies.

Physicochemical Properties of this compound

This compound combines the characteristics of both sulfobetaine-type detergents and bile salts.[1] Its zwitterionic nature, meaning it carries both a positive and a negative charge, renders it electrically neutral over a broad pH range (2 to 12).[2][3] A key feature of this compound is its high critical micelle concentration (CMC), the concentration at which detergent monomers begin to form micelles. This high CMC, along with a small micellar molecular weight, facilitates its removal from protein samples through dialysis.[1][4]

| Property | Value | Source(s) |

| Full Chemical Name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | [5] |

| Molecular Weight | 614.88 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Critical Micelle Conc. (CMC) | 6 - 10 mM | [1][2][4] |

| Aggregation Number | 4 - 14 | [1] |

| Micellar Molecular Weight | 6,150 Da | [1][4] |

| Solubility in Water | ≥ 46 mg/mL | [2][4] |

The CMC of this compound can be influenced by factors such as ionic strength; for instance, it decreases in the presence of NaCl.[5] This is an important consideration when preparing buffers for specific applications like receptor solubilization.[5]

Applications and Working Concentrations

This compound is a versatile detergent suitable for a range of applications, from solubilizing membrane proteins to preparing samples for electrophoresis and immunoprecipitation. The optimal concentration of this compound is application-dependent and often needs to be determined empirically.

| Application | Typical this compound Concentration | Purpose | Source(s) |

| Membrane Protein Extraction | 0.5% - 2.0% (w/v) | Solubilization of integral membrane proteins. | [2] |

| Isoelectric Focusing (IEF) / 2-DE | 1% - 4% (w/v) | Protein solubilization and prevention of aggregation. | [1][4] |

| Co-Immunoprecipitation (Co-IP) | 0.5% - 2.0% (w/v) | Cell lysis while preserving protein-protein interactions. | [6][7][8] |

| Size-Exclusion Chromatography | > CMC (e.g., 1% or 16 mM) | Maintain protein solubility during separation. | [9] |

| Mitochondrial Isolation | 2% (w/v) | Digestion of isolated mitochondria for analysis. | [10] |

Key Experimental Protocols Utilizing this compound Buffer

Detailed methodologies are crucial for reproducible results. The following sections provide step-by-step protocols for common procedures involving this compound buffer.

Membrane Protein Extraction and Solubilization

This compound is particularly effective at extracting membrane proteins in their native state, making it a preferred choice over harsher detergents like SDS.[3][11] It can gently and effectively disrupt the nuclear membrane and solubilize membrane proteins.[3][12]

Two-Dimensional Gel Electrophoresis (2-DE)

This compound is a standard component in sample preparation for the first dimension of 2-DE, isoelectric focusing (IEF).[4] It effectively solubilizes proteins and prevents aggregation during focusing, leading to better resolution.[1][13] A common IEF sample solution consists of 8 M urea, 4% this compound, 50-100 mM dithiothreitol (DTT), and 40 mM Tris.[1][4]

Co-Immunoprecipitation (Co-IP)

For studying protein-protein interactions, this compound is an excellent choice as it preserves these interactions during cell lysis and subsequent immunoprecipitation.[6][7][14] The this compound immunoprecipitation buffer is formulated to maintain intermolecular interactions following protein extraction.[1][6]

Protocol for Cell Lysis and Co-Immunoprecipitation with this compound Buffer

-

Buffer Preparation: Prepare a 1X this compound Lysis Buffer (e.g., 0.5% this compound in HEPES buffer with NaCl).[6][7] Immediately before use, add protease and phosphatase inhibitors.[1]

-

Cell Preparation: Wash cultured cells (e.g., one to three 10 cm dishes) three times with ice-cold PBS to remove serum proteins.[1]

-

Lysis: Add ice-cold this compound Lysis Buffer (e.g., 300 µL) to the cell pellet or dish.[1][6] Scrape the cells and transfer the suspension to a microcentrifuge tube.

-

Incubation: Incubate on ice for 10-30 minutes, gently tapping the tube periodically to facilitate lysis.[3][6] Avoid vortexing to preserve protein complexes.[6]

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000-14,000 x g) for 15 minutes at 4°C.[1][6]

-

Supernatant Collection: Carefully transfer the supernatant to a fresh, pre-chilled tube. This is the protein extract.

-

Immunoprecipitation:

-

Washing: Pellet the beads by low-speed centrifugation. Wash the beads three to five times with wash buffer (e.g., 0.5% this compound in HBS) to remove non-specifically bound proteins.[8]

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer) and heat at 95-100°C for 5 minutes.[1]

-

Analysis: The eluted proteins are now ready for analysis by Western blotting or mass spectrometry.

Compatibility with Downstream Assays

An important consideration is the compatibility of this compound with protein quantification assays.

| Protein Assay | Compatibility with this compound | Notes | Source(s) |

| Bradford Assay | Compatible | [14] | |

| Lowry Assay | Compatible | [14] | |

| BCA Assay | Compatible | [14] |

Conclusion

This compound is a mild, non-denaturing zwitterionic detergent that is highly effective for a variety of applications in protein research. Its ability to solubilize membrane proteins while preserving their native conformation and interactions makes it an indispensable tool for techniques like Co-IP and 2-DE.[1][4][7] While alternatives like NP-40, Triton X-100, and CHAPSO exist, the unique properties of this compound, particularly its high CMC and electrical neutrality over a wide pH range, ensure its continued prominence in the laboratory.[1][11][12] As with any detergent, optimizing the concentration is key to achieving the desired outcome, whether it be efficient protein extraction or the preservation of delicate protein complexes.

References

- 1. agscientific.com [agscientific.com]

- 2. This compound | CAS:75621-03-3 | Zwitterionic detergent for membrane proteins,nondenaturing | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. m.youtube.com [m.youtube.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fivephoton.com [fivephoton.com]

- 7. researchgate.net [researchgate.net]

- 8. 2.8. Coimmunoprecipitation (CO-IP) Assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 12. What are the applications of HEPES and this compound buffers - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 13. google.com [google.com]

- 14. This compound IMMUNOPRECIPITATION (IP) AND LYSIS BUFFER For Tissues and Cells | Part No. CIB-1 [fivephoton.com]

The Advent of CHAPS: A Technical Guide to its Early Applications in Biochemical Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The introduction of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS, in 1980 marked a significant advancement in membrane biochemistry. As a zwitterionic detergent, it uniquely combines the properties of bile salts and sulfobetaine-type detergents, enabling the gentle yet effective solubilization of membrane proteins while preserving their native structure and function. This technical guide delves into the seminal early uses of this compound, providing detailed experimental protocols, quantitative data from foundational studies, and visual representations of the workflows that paved the way for its widespread use in research and drug development.

Core Concepts: The Design and Properties of this compound

This compound was meticulously designed to overcome the limitations of existing detergents. Its rigid sterol backbone, a characteristic of bile salts, prevents it from forming a denaturing shield around proteins. The zwitterionic head group, containing both a quaternary ammonium cation and a sulfonate anion, renders the molecule electrically neutral over a broad pH range, making it ideal for techniques like isoelectric focusing.

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | 6 - 10 mM | [1] |

| Aggregation Number | 10 | |

| Micellar Molecular Weight | 6150 Da | |

| Molecular Weight | 614.88 g/mol | [1] |

Table 1: Physicochemical Properties of this compound. This table summarizes the key properties of this compound that are crucial for its application in biochemical research.

Early Application 1: Solubilization of Active Opiate Receptors

One of the first and most impactful applications of this compound was the successful solubilization of active opiate receptors from neuroblastoma-glioma hybrid cell membranes, a feat that had been challenging with previously available detergents. This breakthrough allowed for the characterization of the receptor in a soluble state.

Quantitative Data: Opiate Receptor Solubilization

| Parameter | Value |

| This compound Concentration for Solubilization | 10 mM |

| Optimal this compound Concentration for Binding Assay | 1 mM |

| Percentage of Receptors Solubilized | ~50% |

| Stokes Radius of Solubilized Receptor | 70 Å |

| Dissociation Constant (Kd) for [³H]DALAMID (Membrane) | 2 nM |

| Dissociation Constant (Kd) for [³H]DALAMID (Solubilized) | 2 nM |

Table 2: Quantitative data from the solubilization of opiate receptors using this compound. The data demonstrates the efficacy of this compound in solubilizing the receptor while maintaining its binding affinity.

Experimental Protocol: Solubilization of Opiate Receptors

1. Membrane Preparation:

-

Neuroblastoma-glioma NG108-15 cells were homogenized in 50 mM Tris-HCl, pH 7.5.

-

The homogenate was centrifuged at 40,000 x g for 30 minutes.

-

The resulting pellet was resuspended in 50 mM Tris-HCl, pH 7.5, and stored at -80°C.

2. Solubilization:

-

Frozen membranes were thawed and diluted to a protein concentration of 2 mg/mL in 50 mM Tris-HCl, pH 7.5.

-

An equal volume of 20 mM this compound in the same buffer was added to achieve a final this compound concentration of 10 mM.

-

The mixture was incubated on ice for 30 minutes with occasional stirring.

-

The suspension was then centrifuged at 100,000 x g for 60 minutes to pellet the insoluble material.

-

The supernatant containing the solubilized receptors was carefully collected.

3. Opiate Binding Assay:

-

The solubilized extract was diluted 1:10 with 10 mM Tris-HCl, pH 7.5, containing 0.32 M sucrose to reduce the this compound concentration to 1 mM.

-

Aliquots of the diluted extract were incubated with 2 nM [³H]DALAMID (a potent enkephalin analog) in the presence or absence of a competing unlabeled ligand (e.g., levallorphan) to determine specific binding.

-

The reaction was incubated at 37°C for 30 minutes.

-

Bound and free radioligand were separated by gel filtration on Sephadex G-50 columns.

-

The radioactivity in the eluted fractions was quantified by liquid scintillation counting.

Figure 1. Workflow for the solubilization and characterization of opiate receptors using this compound.

Early Application 2: Resolution of Adenylate Cyclase Components

Another pivotal early use of this compound was in the solubilization and separation of the components of the adenylate cyclase system from bovine brain. This compound proved superior to other detergents like sodium cholate and deoxycholate, yielding a more active and stable preparation of the catalytic unit (C) and the guanine nucleotide-binding protein (G/F).

Quantitative Data: Adenylate Cyclase Solubilization

| Detergent | Specific Activity (pmol cAMP/min/mg protein) |

| 13 mM this compound | 130 |

| 0.5% Sodium Cholate | 35 |

| 0.5% Sodium Deoxycholate | 20 |

Table 3: Comparison of the specific activity of adenylate cyclase solubilized with different detergents. this compound yielded a significantly more active enzyme preparation.

Experimental Protocol: Solubilization and Resolution of Adenylate Cyclase

1. Membrane Preparation:

-

Bovine brain cortex was homogenized in 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.25 M sucrose.

-

The homogenate was centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

The supernatant was then centrifuged at 12,000 x g for 15 minutes to pellet the crude mitochondrial fraction.

-

The resulting supernatant was centrifuged at 100,000 x g for 60 minutes to obtain the microsomal membrane pellet.

2. Solubilization:

-

The microsomal pellet was resuspended in 10 mM Tris-HCl, pH 8.0, containing 1 mM EDTA to a protein concentration of 10 mg/mL.

-

An equal volume of 26 mM this compound in the same buffer was added to give a final concentration of 13 mM this compound.

-

The mixture was stirred on ice for 30 minutes.

-

Insoluble material was removed by centrifugation at 100,000 x g for 60 minutes.

3. Resolution of Components by Gel Filtration:

-

The this compound extract was applied to a Sephadex G-150 column equilibrated with 10 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 1 mM this compound.

-

The column was eluted with the same buffer.

-

Fractions were collected and assayed for adenylate cyclase activity in the presence of either Mn²⁺ (to measure the catalytic unit activity) or Mg²⁺ and Gpp(NH)p (to measure the reconstituted activity of C and G/F).

Figure 2. Workflow for the solubilization and resolution of adenylate cyclase components.

Early Application 3: Two-Dimensional Gel Electrophoresis of Microsomal Proteins

The zwitterionic nature of this compound made it an excellent detergent for isoelectric focusing (IEF), the first dimension of two-dimensional (2D) gel electrophoresis. An early study demonstrated its utility in the 2D analysis of trout liver microsomes.

Experimental Protocol: 2D Gel Electrophoresis with this compound

1. Sample Solubilization:

-

Trout liver microsomes were solubilized in a buffer containing 9.5 M urea, 2% (w/v) this compound, 5% β-mercaptoethanol, and 2% Ampholines (pH 3.5-10).

-

The sample was centrifuged at 100,000 x g for 60 minutes to remove any insoluble material.

2. First Dimension: Isoelectric Focusing (IEF):

-

The solubilized sample was loaded onto a tube gel containing 8 M urea, 2% this compound, 4% acrylamide, and 2% Ampholines.

-

IEF was performed at 400 V for 12 hours, followed by 800 V for 1 hour.

3. Second Dimension: SDS-PAGE:

-

After IEF, the tube gel was equilibrated in a buffer containing 10% glycerol, 5% β-mercaptoethanol, 2.3% SDS, and 62.5 mM Tris-HCl, pH 6.8.

-

The equilibrated gel was then placed on top of a 10% SDS-polyacrylamide slab gel.

-

Electrophoresis was carried out at a constant current until the tracking dye reached the bottom of the gel.

-

The gel was stained with Coomassie Brilliant Blue to visualize the protein spots.

Conclusion

The development of this compound in the early 1980s represented a significant leap forward in the study of membrane proteins. Its unique chemical properties allowed for the gentle and effective solubilization of these challenging molecules, preserving their biological activity. The early applications in the solubilization of opiate receptors and the resolution of adenylate cyclase components, as well as its use in two-dimensional gel electrophoresis, laid the groundwork for countless subsequent studies in biochemistry, molecular biology, and drug discovery. The detailed protocols and quantitative data presented in this guide serve as a testament to the foundational importance of this compound and provide a valuable resource for researchers in the field.

References

CHAPS chemical structure and its implications

An In-depth Technical Guide to CHAPS: Chemical Structure and Implications for Researchers

Introduction to this compound

This compound, an abbreviation for 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic surfactant widely utilized in biochemical and proteomic research.[1] It was designed to combine the advantageous properties of both sulfobetaine-type detergents and bile salt anions.[2][3] Structurally, this compound is a derivative of cholic acid, a naturally occurring bile acid.[1] Its unique structure confers a "facial" detergent property, with a hydrophilic side and a hydrophobic back, making it highly effective at solubilizing membrane proteins and disrupting protein-protein interactions while preserving the native state and function of the proteins.[4] Unlike ionic detergents, this compound is electrically neutral over a wide pH range (2 to 12), which makes it ideal for sensitive applications like isoelectric focusing (IEF) and ion-exchange chromatography.[5]

Chemical Structure and Its Implications

The functionality of this compound is directly derived from its amphipathic chemical structure, which features a rigid, hydrophobic steroid backbone and a polar, zwitterionic headgroup.

-

Hydrophobic Moiety : The core of the this compound molecule is the steroid ring system derived from cholic acid. This rigid, bulky, and non-polar region is responsible for interacting with the hydrophobic regions of proteins, particularly the transmembrane domains of membrane proteins, and disrupting lipid-lipid interactions within the cell membrane.

-

Polar Zwitterionic Headgroup : Attached to the steroid core via a propyl chain is a sulfobetaine headgroup. This group contains both a positively charged quaternary ammonium ion and a negatively charged sulfonate group.[1] This zwitterionic nature means the molecule carries no net charge, preventing it from binding to proteins based on charge and altering their electrophoretic mobility. This is a critical feature for applications like IEF.[5]

-

Non-Denaturing Character : The combination of the bile salt-like steroid body and the sulfobetaine headgroup results in a detergent that is gentle and generally non-denaturing.[2][5][6] It can effectively solubilize membrane proteins from the lipid bilayer and break non-specific protein-protein interactions without significantly disrupting the protein's secondary or tertiary structure.[4][7]

Caption: Functional domains of the this compound molecule.

Physicochemical Properties

The utility of a detergent in a given application is determined by its physicochemical properties. The key quantitative parameters for this compound are summarized below.

| Property | Value | Implication for Researchers |

| Molecular Weight (MW) | 614.9 g/mol [4][8] | Affects calculations for molar concentration. |

| Critical Micelle Concentration (CMC) | 6 - 10 mM[4][5][9][10][11][12] | High CMC allows for easy removal by dialysis or dilution.[10][11] Detergents should generally be used at or above their CMC for effective solubilization.[11] The CMC can decrease in the presence of salt.[6] |

| Aggregation Number | ~10[4][9][12] | This is the number of detergent monomers in a micelle. A low aggregation number results in small micelles. |

| Average Micellar Weight | ~6,150 Da[9][10][12] | The small micelle size is less likely to interfere with protein separation techniques and is easily removed.[10][11] |

| Appearance | White crystalline powder[4][11] | Standard solid form for easy handling and weighing. |

| Solubility | Soluble in water[9] | Easily prepared into aqueous stock solutions. |

| Cloud Point | >100°C[9][12] | High cloud point indicates stability at various temperatures used in experiments. |

Applications in Research and Drug Development

This compound is a versatile tool employed in numerous experimental workflows due to its mild, non-denaturing, and zwitterionic properties.

Membrane Protein Solubilization

Solubilizing membrane proteins from the lipid bilayer is a critical first step for their purification and characterization. This compound is particularly effective because it can disrupt the membrane and form stable protein-detergent complexes, preserving the protein's native conformation and activity.

Caption: General workflow for membrane protein solubilization using this compound.

Two-Dimensional Gel Electrophoresis (2-DE)

In proteomics, 2-DE is a powerful technique for separating complex protein mixtures. The first dimension, isoelectric focusing (IEF), separates proteins based on their isoelectric point (pI). This compound is a standard component of IEF sample rehydration buffers.[3][13] Its zwitterionic nature ensures it does not interfere with the pH gradient or the intrinsic charge of the proteins, leading to excellent resolution.[10]

Caption: Workflow for 2-D Gel Electrophoresis utilizing this compound.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions. The goal is to lyse cells and extract protein complexes without disrupting the interactions of interest. This compound-based lysis buffers are ideal for this purpose because they are gentle enough to maintain native protein conformations and complex assemblies.[11]

Caption: Co-Immunoprecipitation workflow using a this compound-based lysis buffer.

Experimental Protocols

Protocol: General Membrane Protein Solubilization

This protocol provides a starting point for solubilizing membrane proteins. Optimization is often required.

-

Membrane Preparation : Isolate cell membranes from your source material by homogenization followed by differential centrifugation. The final high-speed spin (e.g., 100,000 x g) will pellet the membranes.

-

Buffer Preparation : Prepare a solubilization buffer. A typical starting buffer is 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, and 1-2% (w/v) this compound (well above its CMC). Add protease inhibitors immediately before use.

-

Solubilization : Resuspend the membrane pellet in the this compound-containing buffer at a protein concentration of 1-5 mg/mL.

-

Incubation : Incubate the mixture for 1-2 hours at 4°C with gentle, end-over-end rotation. Avoid vigorous shaking or vortexing, which can cause foaming and protein denaturation.

-

Clarification : Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any insoluble material.

-

Collection : Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream purification or analysis.

Protocol: Sample Preparation for 2-D Electrophoresis

This protocol describes a common rehydration/lysis buffer for the first dimension (IEF).

-

Buffer Preparation : A widely used IEF sample solution, often called "rehydration buffer," consists of:

-

Sample Solubilization : Solubilize the protein sample (e.g., cell pellet) directly in the rehydration buffer. The amount of protein to load will depend on the gel size and staining method (typically 50-200 µg).

-

Application : The protein-containing rehydration buffer is used to rehydrate the dry IPG strip overnight before starting isoelectric focusing.[15][16]

Conclusion

This compound is an indispensable detergent in the modern life sciences laboratory. Its unique chemical structure, featuring a hydrophobic steroid core and a neutral zwitterionic headgroup, provides a powerful combination of solubilizing capability and gentle, non-denaturing action. The high CMC and small micelle size further enhance its utility by simplifying its removal from samples. For researchers and drug development professionals working on protein purification, proteomics, or the characterization of protein-protein interactions, a thorough understanding of this compound's properties and applications is essential for designing robust and effective experimental workflows.

References

- 1. This compound detergent - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. mpbio.com [mpbio.com]

- 4. agscientific.com [agscientific.com]

- 5. apexbt.com [apexbt.com]

- 6. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the effect of this compound Buffer on protein - protein interactions? - Blog [hbynm.com]

- 8. Detergent this compound | CAS 75621-03-3 Dojindo [dojindo.com]

- 9. This compound Detergent | AAT Bioquest [aatbio.com]

- 10. biofargo.com [biofargo.com]

- 11. agscientific.com [agscientific.com]

- 12. thomassci.com [thomassci.com]

- 13. youtube.com [youtube.com]

- 14. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

The Behavior of CHAPS in Solution: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the behavior of detergents is paramount for the successful isolation, characterization, and formulation of proteins and other biological macromolecules. This in-depth technical guide focuses on the properties of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a widely used zwitterionic detergent, in aqueous solutions.

This compound is favored for its non-denaturing properties, combining the characteristics of both sulfobetaine-type detergents and bile salts.[1] Its utility in solubilizing membrane proteins while preserving their native structure and function makes it an invaluable tool in various biochemical and pharmaceutical applications.[1][2] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its application in signaling pathway studies and drug development.

Core Properties of this compound in Solution

The functionality of this compound as a detergent is dictated by its behavior in solution, primarily its ability to form micelles above a certain concentration. These micelles create a hydrophobic environment that can encapsulate and solubilize membrane proteins. The key parameters governing this behavior are the critical micelle concentration (CMC), aggregation number (Nagg), and micellar molecular weight.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound in solution.

| Property | Value | Conditions | Reference(s) |

| Molecular Weight | 614.88 g/mol | - | [1] |

| Appearance | White crystalline powder | - | [1] |

| Solubility in Water | Soluble | Clear, colorless to slightly-yellow solution | [1] |

Table 1: General Properties of this compound.

| Parameter | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | 6 - 10 mM | In water | [1] |

| Aggregation Number (Nagg) | 4 - 14 | In 0 - 0.1 M Na+ | [1] |

| ~5 ± 1 | In water and various buffer/salt solutions | [3] | |

| Micellar Molecular Weight | ~6150 Da | Calculated from CMC and Aggregation Number | [1] |

Table 2: Micellar Properties of this compound in Aqueous Solution.

Factors Influencing Micellization

The micellization of this compound is a dynamic process influenced by several environmental factors, including temperature, pH, and the presence of salts. Understanding these effects is crucial for optimizing experimental conditions.

Temperature: The micellization of this compound is temperature-dependent. Studies have shown that the process is endothermic at lower temperatures and becomes exothermic at higher temperatures.[3] One study found that the CMC of this compound increases as the temperature rises from 22°C to 36°C.

pH: The zwitterionic nature of this compound, with both a quaternary ammonium cation and a sulfonate anion, generally results in a net neutral charge over a wide pH range. A systematic investigation using isothermal titration calorimetry in buffer solutions at pH 3.0, 6.8, and 7.8 showed that the CMC of this compound remains similar to its value in water, suggesting a degree of pH independence in its micellization behavior.[3]

Salt Concentration: The presence of salt can influence the CMC of this compound. Increased ionic strength in a solution can shield the electrostatic repulsion between the charged headgroups of the detergent monomers, thereby favoring micelle formation at a lower concentration. It has been observed that the CMC of this compound is slightly shifted to lower values in the presence of salt solutions.[3]

Experimental Protocols for Characterizing this compound Solutions

Accurate determination of the properties of this compound in solution is essential for its effective use. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for determining the CMC of detergents. It utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment, leading to a change in its fluorescence emission spectrum.[[“]][5]

Materials:

-

This compound

-

Pyrene (fluorescent probe)

-

High-purity water

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of pyrene: Dissolve pyrene in a suitable organic solvent (e.g., acetone) to a concentration of 1 mM.

-

Prepare this compound solutions: Prepare a series of this compound solutions in high-purity water with concentrations ranging from below to above the expected CMC (e.g., 0.1 mM to 20 mM).

-

Add pyrene to this compound solutions: Add a small aliquot of the pyrene stock solution to each this compound solution to a final concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal to avoid affecting the micellization.

-

Equilibrate: Allow the solutions to equilibrate for at least 30 minutes in the dark to ensure the partitioning of pyrene is complete.

-

Measure fluorescence spectra: Using a spectrofluorometer, record the emission spectrum of each sample (e.g., from 350 nm to 500 nm) with an excitation wavelength of 335 nm.

-

Analyze the data: A characteristic feature of the pyrene emission spectrum is the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm). The I1/I3 ratio is sensitive to the polarity of the pyrene's environment. Plot the I1/I3 ratio as a function of the this compound concentration. The CMC is determined as the point of inflection in this plot, where a significant change in the slope is observed.

Determination of Micelle Size and Aggregation Number by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension, making it ideal for characterizing detergent micelles.

Materials:

-

This compound solution at a concentration above the CMC

-

DLS instrument

-

Low-volume quartz cuvette

Procedure:

-

Prepare the sample: Prepare a solution of this compound in high-purity water at a concentration well above the CMC (e.g., 20 mM). Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

-

Instrument setup: Set the laser wavelength (e.g., 633 nm) and the scattering angle (e.g., 173° for backscatter detection to minimize multiple scattering). Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Data acquisition: Perform multiple measurements (e.g., 3-5 runs of 10-15 seconds each) to ensure reproducibility. The instrument's software will generate an autocorrelation function from the fluctuations in scattered light intensity.

-

Data analysis: The autocorrelation function is analyzed to determine the diffusion coefficient (D) of the micelles. The hydrodynamic radius (Rh) of the micelles is then calculated using the Stokes-Einstein equation:

Rh = (kBT) / (6πηD)

where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The aggregation number (Nagg) can be estimated from the hydrodynamic volume of the micelle and the volume of a single this compound monomer.

Assessment of Protein Structural Integrity in the Presence of this compound using Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins. It can be used to confirm that a protein retains its native fold after solubilization with this compound.

Materials:

-

Purified protein of interest

-

This compound solution

-

Appropriate buffer

-

CD spectropolarimeter

Procedure:

-

Sample preparation: Prepare the protein sample in a suitable buffer both with and without this compound at a concentration above its CMC. The final protein concentration should be in the range of 0.1-1.0 mg/mL. The buffer should be transparent in the far-UV region (e.g., phosphate buffer).

-

Instrument setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm). Purge the instrument with nitrogen gas. Set the wavelength range for scanning (e.g., 190-260 nm for far-UV CD).

-

Data acquisition: Record the CD spectrum of the buffer alone (as a baseline), the protein in buffer, and the protein in buffer with this compound.

-

Data analysis: Subtract the baseline spectrum from the protein spectra. The resulting spectra are characteristic of the protein's secondary structure. Compare the spectrum of the protein with and without this compound. A lack of significant change in the spectral features (e.g., the positions and magnitudes of the negative bands around 208 and 222 nm for α-helical proteins) indicates that this compound has not denatured the protein.

Applications in Research and Development

This compound's unique properties make it a versatile tool in both fundamental research and drug development.

Solubilization of Membrane Proteins for Signaling Pathway Studies

A primary application of this compound is the solubilization of membrane proteins, such as G-protein coupled receptors (GPCRs), for functional and structural studies.[6][7][8] By extracting these proteins from the cell membrane while preserving their activity, researchers can investigate their role in signaling pathways.

References

- 1. agscientific.com [agscientific.com]

- 2. google.com [google.com]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

CHAPS in Cell Lysis: A Preliminary Investigative Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent, for the lysis of cells in various research and drug development applications. Particular emphasis is placed on its role in preserving protein structure and function, a critical consideration for downstream analytical techniques.

Core Principles of this compound-Mediated Lysis

This compound is a non-denaturing detergent that effectively solubilizes membrane proteins and disrupts protein-protein interactions in a gentle manner.[1][2][3] Its zwitterionic nature, possessing both a positive and a negative charge that result in a net neutral charge over a wide pH range, makes it a versatile tool in the biochemist's arsenal.[3][4][5] This property allows for the effective disruption of cellular membranes to release cytoplasmic and membrane-bound proteins while minimizing the denaturation that can occur with harsher, ionic detergents like SDS.[6][7]

The mechanism of action involves the insertion of the hydrophobic portion of the this compound molecule into the lipid bilayer of the cell membrane. This disrupts the membrane's integrity, leading to cell lysis and the formation of mixed micelles containing lipids, proteins, and detergent molecules.[6][8] A key advantage of this compound is its high critical micelle concentration (CMC) of 6-10 mM and small micelle size (6,150 Da), which facilitates its removal from protein samples via dialysis or gel filtration.[2][9] This is particularly beneficial for subsequent analyses where the presence of detergent could interfere.

Comparative Analysis of Lysis Detergents

The choice of detergent is paramount and depends on the specific application and the nature of the target protein. While strong ionic detergents are effective at solubilizing most proteins, they often lead to irreversible denaturation. Milder, non-ionic detergents preserve protein structure but may be less efficient at extracting certain membrane proteins. This compound strikes a balance, offering effective solubilization while maintaining the native conformation of many proteins and preserving protein-protein interactions.[4][10]

| Detergent | Type | Properties | Common Applications | Considerations |

| This compound | Zwitterionic | Mild, non-denaturing; preserves protein structure and interactions.[4][8] | Co-immunoprecipitation (Co-IP), enzyme assays, solubilization of membrane proteins.[8][11] | Can be less effective at solubilizing all membrane proteins compared to harsher detergents. |

| Triton X-100 | Non-ionic | Mild, non-denaturing; preserves protein function.[6][8] | General cell lysis, immunoprecipitation, Western blotting.[8][10] | Forms large micelles, making it more difficult to remove by dialysis.[12] |

| RIPA Buffer | Mixed (Ionic & Non-ionic) | Strong, denaturing; effectively solubilizes most cellular proteins, including nuclear proteins.[10] | Total protein extraction for Western blotting. | Disrupts protein-protein interactions; not suitable for Co-IP or functional assays.[10] |

| SDS | Anionic (Ionic) | Very strong, denaturing; completely disrupts cell structure and denatures proteins.[6] | SDS-PAGE, solubilizing highly insoluble proteins. | Destroys protein structure and function.[6] |

Experimental Protocols

I. Preparation of this compound Lysis Buffer

A typical 1X this compound lysis buffer consists of several components designed to effectively lyse cells while preserving the integrity of the target proteins.

| Component | Stock Concentration | Final Concentration | Purpose |

| HEPES or PIPES/HCl, pH 6.5-8.0 | 1 M | 50 mM | Buffering agent to maintain pH.[13][14] |

| This compound | 10% (w/v) | 0.5 - 2% (w/v) | Detergent for cell lysis.[11][15] |

| EDTA | 0.5 M | 2 mM | Chelates divalent cations, inhibiting metalloproteases.[14] |

| Dithiothreitol (DTT) | 1 M | 5 mM | Reducing agent to prevent oxidation of sulfhydryl groups.[12][14] |

| Protease Inhibitor Cocktail | 100X | 1X | Inhibits a broad range of proteases to prevent protein degradation.[13] |

| Phosphatase Inhibitor Cocktail | 100X | 1X | Inhibits phosphatases to preserve protein phosphorylation states.[13] |

Note: The optimal concentration of this compound can vary depending on the cell type. For SH-SY5Y cells, a concentration of 2% has been found to be effective.[15] For many applications, a 0.5% this compound concentration is sufficient.[11] The buffer should be prepared fresh and kept on ice before use.[12][14]

II. Cell Lysis Protocol for Cultured Cells

This protocol is a general guideline for lysing adherent cultured cells.

-

Cell Culture: Grow cells to 80-90% confluency in appropriate culture dishes.[13]

-

Washing: Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).[12][14]

-

Lysis: Add ice-cold 1X this compound lysis buffer to the cells. A recommended volume is 300 µL for one to three 10 cm dishes.[12][13]

-

Scraping and Collection: Use a cell scraper to dislodge the cells in the lysis buffer and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

-

Incubation: Incubate the lysate on ice for 10 minutes, vortexing briefly several times to facilitate membrane dissolution.[13]

-

Clarification: Centrifuge the lysate at 14,000 rpm for 10-15 minutes at 4°C to pellet cell debris.[12][13]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[12][14]

-

Storage: Store the protein lysate at -80°C for long-term use.

III. Tissue Homogenization Protocol

For solid tissues, an additional homogenization step is required.

-

Tissue Preparation: Pulverize approximately 90 µL of tissue in a liquid nitrogen-cooled mortar and pestle.[13]

-

Lysis Buffer Addition: Add 500 µL of ice-cold 1X this compound lysis buffer (containing protease and phosphatase inhibitors) to the pulverized tissue.[13]

-

Homogenization: Homogenize the tissue on ice using a Dounce homogenizer or a similar device with approximately 15 strokes.[13]

-

Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[13]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the lipid layer.[13]

-

Second Centrifugation: Repeat the centrifugation step to ensure complete removal of debris.[13]

-

Final Supernatant: Transfer the final supernatant to a new tube for downstream applications.

Visualization of Workflows and Pathways

Experimental Workflow: Cell Lysis and Immunoprecipitation

Caption: Workflow for cell lysis using this compound followed by immunoprecipitation.

Signaling Pathway: Caspase Activation Cascade

This compound is particularly recommended for the preparation of cytoplasmic lysates for studying the caspase signaling pathway, a crucial component of apoptosis.[12][14][16]

Caption: Simplified diagram of the caspase activation cascade in apoptosis.

Downstream Applications and Compatibility

This compound is compatible with a variety of downstream applications due to its mild nature.

-

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): this compound is highly recommended for IP and Co-IP as it preserves the native conformation of proteins and their interaction partners.[11][12][13]

-

Protein Assays: this compound is compatible with common protein quantification assays such as the Bradford, Lowry, and BCA assays.[17][18]

-

Enzyme Assays: The non-denaturing properties of this compound make it suitable for preparing lysates where enzymatic activity needs to be maintained.

-

Isoelectric Focusing (IEF) and 2D Electrophoresis: this compound is frequently used in IEF, often at concentrations of 2-4%, as it provides excellent resolution of proteins.[2][12]

Conclusion

This compound is a valuable and versatile zwitterionic detergent for cell lysis in a wide range of research and drug development contexts. Its ability to effectively solubilize proteins while preserving their native structure and intermolecular interactions makes it an ideal choice for sensitive downstream applications such as co-immunoprecipitation and functional assays. By understanding its properties and following optimized protocols, researchers can successfully isolate proteins of interest in a state that is amenable to further characterization.

References

- 1. This compound, Ultra Pure - Biotium [biotium.com]

- 2. biofargo.com [biofargo.com]

- 3. This compound detergent - Wikipedia [en.wikipedia.org]

- 4. Overview of Cell Lysis and Protein Extraction - Creative Proteomics [creative-proteomics.com]

- 5. apexbt.com [apexbt.com]

- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. youtube.com [youtube.com]

- 8. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 9. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]

- 10. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]

- 11. researchgate.net [researchgate.net]

- 12. agscientific.com [agscientific.com]

- 13. fivephoton.com [fivephoton.com]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound Cell Extract Buffer (10X) | Cell Signaling Technology [cellsignal.com]

- 17. This compound IMMUNOPRECIPITATION (IP) AND LYSIS BUFFER For Tissues and Cells | Part No. CIB-1 [fivephoton.com]

- 18. This compound Buffer | ABIN1059064 [antibodies-online.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CHAPS for Protein Extraction

This compound, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a versatile zwitterionic detergent widely employed in biochemical and life sciences research. Its unique properties make it particularly effective for solubilizing membrane proteins and preserving their native structure and function, a critical requirement for numerous downstream applications, including proteomics and drug discovery. This guide provides foundational knowledge, experimental protocols, and comparative data on the use of this compound for protein extraction.

Core Concepts: Mechanism and Properties

This compound is a non-denaturing detergent, meaning it can disrupt lipid-lipid and lipid-protein interactions to solubilize membrane proteins without unfolding the protein's tertiary structure.[1] This is crucial for studies requiring biologically active proteins.

Mechanism of Action: Structurally similar to bile salts, this compound possesses a rigid steroid group that acts as the hydrophobic face and polar groups that form the hydrophilic face.[2] This "facial" characteristic is key to its function. It interacts with the hydrophobic regions of membrane proteins, effectively shielding them from the aqueous environment and rendering them soluble.[3] Its zwitterionic nature—containing both a positively charged quaternary ammonium group and a negatively charged sulfonate group—results in no net charge over a wide pH range (2-12), making it ideal for applications like isoelectric focusing (IEF).[4]

Physicochemical Properties: The effectiveness of a detergent is defined by its physicochemical properties. The high Critical Micelle Concentration (CMC) of this compound is particularly advantageous, as it allows for its easy removal from protein samples through dialysis.[5]

| Property | Value | References |

| Full Chemical Name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | [6] |

| Molecular Weight | 614.9 g/mol | [5] |

| Detergent Type | Zwitterionic, Non-denaturing | [4][6] |

| Appearance | White crystalline powder | [5] |

| Critical Micelle Concentration (CMC) | 6 - 10 mM | [4][5][7] |

| Aggregation Number | 4 - 14 | [5] |

| Average Micellar Weight | 6,150 Da | [7][8] |

| Solubility in Water | 50 mg/mL | [8][9] |

| Cloud Point | >100°C | [7] |

Applications in Research and Drug Development

The ability of this compound to gently solubilize proteins while maintaining their conformational integrity makes it invaluable across several fields.

-

Proteomics and 2D-Electrophoresis: this compound is a standard component in lysis buffers for isoelectric focusing (IEF) and two-dimensional gel electrophoresis (2D-PAGE).[8] Its electrical neutrality prevents interference with the protein's migration in an electric field.[9] A common IEF sample solution includes 8 M urea, 4% this compound, 50-100 mM DTT, and 40 mM Tris.[5][8]

-

Solubilization of Membrane Proteins: Due to their hydrophobic nature, membrane proteins are notoriously difficult to extract and study. This compound is highly effective at solubilizing these proteins from the lipid bilayer, making them accessible for analysis.[6][10]

-

Co-Immunoprecipitation (Co-IP): Co-IP is a powerful technique for studying protein-protein interactions. This compound is an ideal detergent for Co-IP lysis buffers because it effectively breaks cell membranes while preserving the often-delicate interactions between proteins in a complex.[9][11]

-

Drug Target Validation: In drug discovery, understanding the structure and function of a target protein is paramount.[12] Proteomics plays a key role in identifying and validating these targets. Using a mild detergent like this compound ensures that the isolated target protein retains its native conformation, which is essential for subsequent binding assays, functional studies, and structural biology efforts like X-ray crystallography.[12]

Experimental Workflows and Logical Relationships

To visualize the role of this compound in key laboratory processes, the following diagrams illustrate a typical protein extraction workflow, a co-immunoprecipitation procedure, and the logical relationship between detergent properties and their function.

Comparison with Other Common Detergents

The choice of detergent is critical and depends on the specific application. This compound is often preferred for its mild, non-denaturing properties, especially when compared to harsher detergents like SDS.

| Detergent | Type | Charge (at neutral pH) | Key Characteristics | Common Use Cases |

| This compound | Zwitterionic | Neutral | Mild, non-denaturing; preserves protein structure and interactions; removable by dialysis.[4] | Co-IP, IEF, 2D-PAGE, solubilizing membrane proteins while maintaining function.[8][9] |

| Triton X-100 | Non-ionic | Neutral | Mild, non-denaturing; good for preserving protein-protein interactions but forms large micelles and is difficult to remove. | General cell lysis, solubilizing membranes for activity assays. |

| SDS | Anionic | Negative | Strong, denaturing; disrupts protein structure and breaks most interactions.[10] | SDS-PAGE, complete solubilization of all cellular proteins for denaturing analysis.[10] |

While Triton X-100 is also a mild, non-denaturing detergent, this compound is often superior in disrupting protein-protein interactions for cleaner results in applications like Co-IP. In contrast, SDS is a strong solubilizing agent but denatures proteins, destroying their native function and interactions.

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations and incubation times for their specific cell or tissue type and target protein.

Protocol 1: Protein Extraction from Cultured Cells [9]

-

Cell Preparation:

-

Aspirate culture medium and wash cells three times with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells into a small volume of PBS and centrifuge to obtain a cell pellet.

-

-

Lysis:

-

Resuspend the cell pellet in 1 volume of ice-cold this compound Lysis Buffer (e.g., 50 mM PIPES/HCl pH 6.5, 2 mM EDTA, 0.1% this compound, supplemented with protease and phosphatase inhibitors).

-

Incubate the suspension on ice for 10-20 minutes, tapping the tube periodically to facilitate lysis. For Co-IP, avoid vortexing.[9]

-

-

Clarification:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Discard the pellet containing cell debris.

-

-

Quantification:

-

Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay). The sample is now ready for downstream applications.

-

Protocol 2: Protein Extraction from Tissue [11]

-

Tissue Preparation:

-

Excise and weigh the tissue. Immediately place it in liquid nitrogen to snap-freeze.

-

Pulverize the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a tissue pulverizer.

-

-

Homogenization:

-

Clarification:

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube, avoiding the top lipid layer.

-

Perform a second centrifugation step at 12,000 x g for 15 minutes at 4°C to ensure complete removal of debris.[11]

-

-

Final Lysate:

-

Collect the final supernatant. This fraction contains the extracted proteins ready for analysis.

-

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Efficient precipitation and accurate quantitation of detergent-solubilized membrane proteins. | Semantic Scholar [semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes: The Use of CHAPS in Immunoprecipitation Protocols

Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent highly effective for solubilizing membrane proteins and preserving protein-protein interactions.[1][2][3][4] Its unique properties make it an ideal choice for immunoprecipitation (IP) and especially for co-immunoprecipitation (Co-IP) studies, where maintaining the native conformation and assembly of protein complexes is critical.[1][5][6][7] this compound combines the features of sulfobetaine-type detergents and bile salts, allowing for gentle disruption of cell membranes while protecting the integrity of protein structures.[1]

Key Properties of this compound

This compound is favored in IP protocols for several reasons:

-

Non-Denaturing Nature : It effectively solubilizes proteins from membranes without unfolding them, which is crucial for antibody recognition of native epitopes and for studying protein interactions.[2][3][8]

-

Zwitterionic Charge : this compound carries both a positive and a negative charge, resulting in a net neutral charge over a broad pH range (2-12).[2][8] This prevents interference with ion-exchange chromatography and isoelectric focusing.

-

High Critical Micelle Concentration (CMC) : this compound has a high CMC (6-10 mM), which means it can be easily removed from the sample by dialysis.[1][2][4]

-